molecular formula C17H23BClNO3 B8158728 2-Chloro-N-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-Chloro-N-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8158728
M. Wt: 335.6 g/mol
InChI Key: VSFFCQLSKOYYIU-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative with potential applications in organic synthesis, medicinal chemistry, and material science. This compound features a chloro group, a cyclobutyl moiety, and a boronic ester group, making it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process:

  • Bromination: : The starting material, cyclobutylbenzamide, undergoes bromination to introduce a bromo group at the desired position.

  • Boronic Ester Formation: : The brominated compound is then reacted with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the boronic ester.

  • Chlorination: : Finally, the boronic ester undergoes chlorination to introduce the chloro group, yielding the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of reactions, including:

  • Oxidation: : The boronic ester group can be oxidized to form boronic acids.

  • Reduction: : The chloro group can be reduced to form an amine.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: : Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed

  • Boronic Acids: : Formed through oxidation of the boronic ester group.

  • Amines: : Resulting from the reduction of the chloro group.

  • Substituted Derivatives: : Various nucleophiles can replace the chloro group, leading to a range of substituted products.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the construction of complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for probing biological systems and developing new therapeutic agents.

Medicine

2-Chloro-N-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide may be explored for its medicinal properties, such as anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In material science, this compound can be used to develop advanced materials with specific properties, such as enhanced thermal stability and chemical resistance. Its incorporation into polymers and coatings can improve their performance in various industrial applications.

Mechanism of Action

The mechanism by which 2-Chloro-N-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic ester group facilitates the formation of carbon-carbon bonds through the transfer of the boron group to a palladium catalyst, which then reacts with an organohalide.

Molecular Targets and Pathways

  • Enzyme Inhibition: : The compound may interact with specific enzymes, inhibiting their activity and modulating biological processes.

  • Receptor Binding: : It can bind to receptors, triggering or blocking signaling pathways involved in various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

  • 2-Chloro-N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

  • 2-Chloro-N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Uniqueness

2-Chloro-N-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide stands out due to its unique cyclobutyl group, which imparts distinct chemical and physical properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl counterparts. This structural difference can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-chloro-N-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BClNO3/c1-16(2)17(3,4)23-18(22-16)11-8-9-13(14(19)10-11)15(21)20-12-6-5-7-12/h8-10,12H,5-7H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFFCQLSKOYYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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